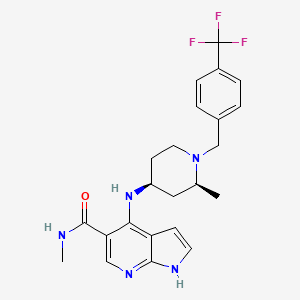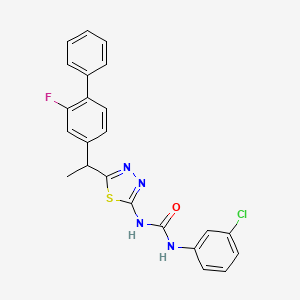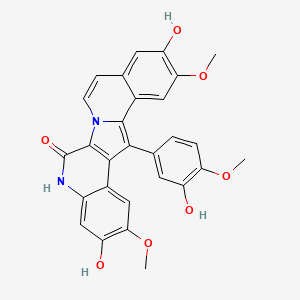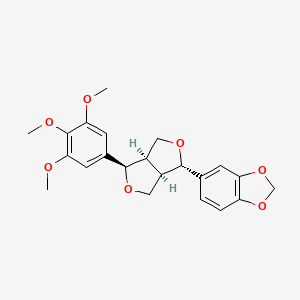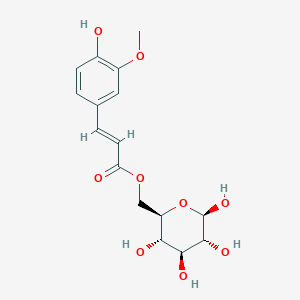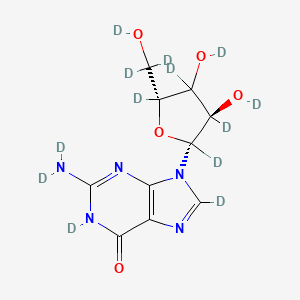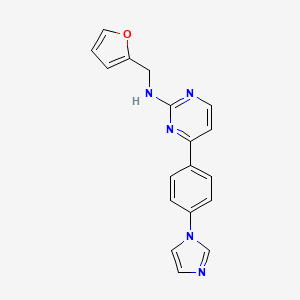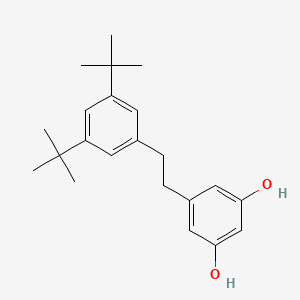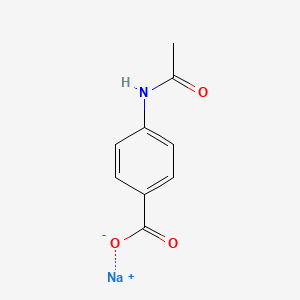
N-Trityl-morpholino-T-5'-O-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl-morpholino-T-5’-O-phosphoramidite is a synthetic molecule designed for the synthesis of oligonucleotides. It is a phosphorite monomer that plays a crucial role in the modification of DNA and RNA structures. This compound is particularly significant in the field of genetic research and pharmaceutical development due to its ability to facilitate the synthesis of modified nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-morpholino-T-5’-O-phosphoramidite involves the use of trityl and Fmoc chemistry. The process typically includes the protection of the morpholino ring and the subsequent coupling with phosphorodiamidate groups. The reaction conditions often involve the use of activators such as ETT (ethylthiotetrazole) and iodine . The synthesis can be carried out on a solid support, making it amenable to automated synthesizers .
Industrial Production Methods: Industrial production of N-Trityl-morpholino-T-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The use of automated synthesizers and efficient coupling agents ensures high yield and purity of the final product. The process is optimized to reduce reaction times and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Trityl-morpholino-T-5’-O-phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The trityl group is removed to allow the coupling of the phosphoramidite group with the nucleoside .
Common Reagents and Conditions: Common reagents used in these reactions include activators like ETT and iodine, as well as coupling agents such as phosphonium-type condensing reagents . The reactions are typically carried out under mild conditions to prevent degradation of the sensitive phosphoramidite group .
Major Products Formed: The major products formed from these reactions are modified oligonucleotides with phosphorodiamidate linkages. These modified oligonucleotides exhibit enhanced stability and binding affinity to target nucleic acids .
Scientific Research Applications
N-Trityl-morpholino-T-5’-O-phosphoramidite is extensively used in the synthesis of oligonucleotides for various scientific research applications. In chemistry, it is used to create modified nucleic acids for studying gene expression and regulation . In biology, it facilitates the development of antisense oligonucleotides for gene silencing and therapeutic applications . In medicine, it is used in the development of drugs targeting genetic disorders, cancer, and viral infections. Additionally, it finds applications in the pharmaceutical industry for the synthesis of DNA-modified compounds.
Mechanism of Action
The mechanism of action of N-Trityl-morpholino-T-5’-O-phosphoramidite involves the formation of stable phosphorodiamidate linkages in oligonucleotides. These linkages enhance the stability and binding affinity of the oligonucleotides to their target nucleic acids. The compound targets specific sequences in the mRNA, leading to the inhibition of gene expression through antisense mechanisms .
Comparison with Similar Compounds
N-Trityl-morpholino-T-5’-O-phosphoramidite is unique due to its ability to form stable phosphorodiamidate linkages. Similar compounds include N-Trityl-morpholino-U-5’-O-phosphoramidite and N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite . These compounds also facilitate the synthesis of modified oligonucleotides but differ in their specific nucleoside modifications. The uniqueness of N-Trityl-morpholino-T-5’-O-phosphoramidite lies in its specific application for thymidine modifications, which are crucial for certain therapeutic applications .
Properties
Molecular Formula |
C38H46N5O5P |
|---|---|
Molecular Weight |
683.8 g/mol |
IUPAC Name |
3-[[di(propan-2-yl)amino]-[[(2S,6R)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H46N5O5P/c1-28(2)43(29(3)4)49(46-23-15-22-39)47-27-34-25-41(26-35(48-34)42-24-30(5)36(44)40-37(42)45)38(31-16-9-6-10-17-31,32-18-11-7-12-19-32)33-20-13-8-14-21-33/h6-14,16-21,24,28-29,34-35H,15,23,25-27H2,1-5H3,(H,40,44,45)/t34-,35+,49?/m0/s1 |
InChI Key |
VJKPOHZLZLJTTK-ZUIXMBQESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
